molecular formula C10H18O B3430122 alpha-Terpineol CAS No. 8006-39-1

alpha-Terpineol

Cat. No. B3430122
CAS RN: 8006-39-1
M. Wt: 154.25 g/mol
InChI Key: WUOACPNHFRMFPN-UHFFFAOYSA-N
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Description

Alpha-Terpineol (CAS No. 98-55-5) is a tertiary monoterpenoid alcohol that is widely used in the flavors and fragrances industry for its sensory properties . It is present in different natural sources, but its production is mostly based on chemical hydration using alpha-pinene or turpentine . It has a pleasant odor similar to lilacs and is a common ingredient in perfumes, cosmetics, and aromatic scents .


Synthesis Analysis

Alpha-Terpineol can be produced by two different synthetic strategies. The first strategy is a one-stage hydration reaction of alpha-pinene by an aqueous solution of chloroacetic acid in continuous flow conditions . The second strategy is a two-step cascade reaction with limonene as the starting material, where the first step is a chemospecific double bond addition using trifluoroacetic acid, and the second step is the basic hydrolysis of the ester promoted by a solution of sodium hydroxide .


Molecular Structure Analysis

Alpha-Terpineol is a monocyclic monoterpenoid tertiary alcohol . The structure of terpineol was determined in the 1880s through studies conducted by Semmler, Tiemann, Wagner, and Wallach . Terpineols are recognized as a set of four isomers: alpha-, beta-, gamma-, and delta-terpineol .


Chemical Reactions Analysis

Alpha-Terpineol can be synthesized from alpha-pinene, which is hydrated in the presence of sulfuric acid . An alternative route starts from limonene, which reacts with trifluoroacetic acid in a Markovnikov addition to a trifluoroacetate intermediate, which is easily hydrolyzed with sodium hydroxide to alpha-terpineol .


Physical And Chemical Properties Analysis

Alpha-Terpineol is a colorless thick liquid . It is insoluble in water, soluble in organic solvents such as ethanol . It has a delicate fragrance like Pittosporum, sweet lilac, and lily of the valley fragrance .

Safety And Hazards

Alpha-Terpineol is combustible and may cause skin irritation, eye irritation, and gastrointestinal irritation with nausea, vomiting, and diarrhea . It may cause headache, weakness, ataxia (failure of muscular coordination), delirium, fever, dehydration, and hypothermia .

Future Directions

Alpha-Terpineol has been evaluated in other application fields (e.g., medical), since some biological properties other than aroma, such as antioxidant, anti-inflammatory, antiproliferative, antimicrobial, and analgesic effects, among others, have been attributed to this compound . Considering the information presented, it is believed that alpha-terpineol applications may transcend the flavors and fragrances industry in the future .

properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol
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InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3
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InChI Key

WUOACPNHFRMFPN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1)C(C)(C)O
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Molecular Formula

C10H18O
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Related CAS

68540-43-2 (hydrochloride salt)
Record name alpha-Terpineol
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DSSTOX Substance ID

DTXSID5026625
Record name alpha-Terpineol
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour
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Boiling Point

218-221 °C
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Solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)
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Density

0.935 at 20 °C/20 °C, 0.930-0.936
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Vapor Pressure

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C
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Product Name

Alpha-Terpineol

Color/Form

Colorless solid, Pure alpha-isomer is white, crystalline powder

CAS RN

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1
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Melting Point

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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